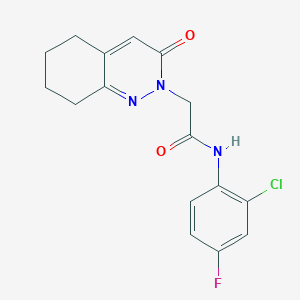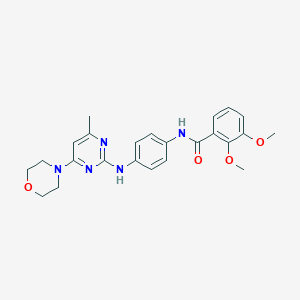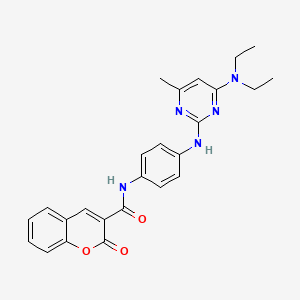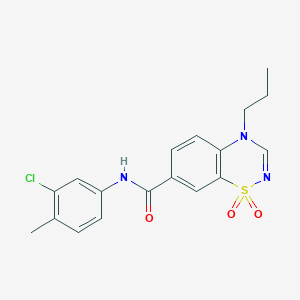![molecular formula C22H31N5O B11254013 3-cyclohexyl-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide](/img/structure/B11254013.png)
3-cyclohexyl-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-シクロヘキシル-N-(4-{[4-(エチルアミノ)-6-メチルピリミジン-2-イル]アミノ}フェニル)プロパンアミドは、分子式C24H35N5Oを持つ複雑な有機化合物です。
製造方法
合成経路と反応条件
3-シクロヘキシル-N-(4-{[4-(エチルアミノ)-6-メチルピリミジン-2-イル]アミノ}フェニル)プロパンアミドの合成は、一般的に複数の工程を伴います。一般的な方法の1つは、4-(エチルアミノ)-6-メチルピリミジン-2-アミンと4-ブロモアニリンを反応させて中間体を生成することです。この中間体は、次に塩基性条件下でシクロヘキシルプロパノイルクロリドと反応させて最終生成物を生成します。
工業的製造方法
この化合物の工業的製造は、同様の合成経路を大規模で行う場合もあります。自動反応器と連続フローシステムの使用は、製造プロセスの効率と収率を高めることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide typically involves multiple steps. One common method includes the reaction of 4-(ethylamino)-6-methylpyrimidine-2-amine with 4-bromoaniline to form an intermediate. This intermediate is then reacted with cyclohexylpropanoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
反応の種類
3-シクロヘキシル-N-(4-{[4-(エチルアミノ)-6-メチルピリミジン-2-イル]アミノ}フェニル)プロパンアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができます。
置換: この化合物は、特にアミンとピリミジン部分で求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム。
還元: 水素ガス、パラジウム触媒。
置換: アミンやチオールなどの求核剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化は対応するケトンまたはカルボン酸を生成する可能性があり、還元はアミンまたはアルコールを生成する可能性があります。
科学研究での応用
3-シクロヘキシル-N-(4-{[4-(エチルアミノ)-6-メチルピリミジン-2-イル]アミノ}フェニル)プロパンアミドは、いくつかの科学研究での応用があります。
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: 生物学的マクロ分子との潜在的な相互作用について研究されています。
医学: 特に特定の疾患の治療における潜在的な治療効果について調査されています。
産業: 特定の特性を持つ新素材の開発に使用されます。
科学的研究の応用
3-cyclohexyl-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
3-シクロヘキシル-N-(4-{[4-(エチルアミノ)-6-メチルピリミジン-2-イル]アミノ}フェニル)プロパンアミドの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の応用と状況によって異なる場合があります。
類似化合物の比較
類似化合物
- 3-シクロヘキシル-N-(4-(ジエチルアミノ)フェニル)プロパンアミド
- 3-シクロヘキシル-N-(4-(ジメチルアミノ)フェニル)プロパンアミド
独自性
3-シクロヘキシル-N-(4-{[4-(エチルアミノ)-6-メチルピリミジン-2-イル]アミノ}フェニル)プロパンアミドは、その独自の構造的特徴により、明確な化学的および生物学的特性が与えられているため、ユニークです。シクロヘキシル基、エチルアミノピリミジン部分、プロパンアミド結合の組み合わせにより、さまざまな用途を持つ汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
- 3-cyclohexyl-N-(4-(diethylamino)phenyl)propanamide
- 3-cyclohexyl-N-(4-(dimethylamino)phenyl)propanamide
Uniqueness
3-cyclohexyl-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl group, ethylamino-pyrimidine moiety, and propanamide linkage makes it a versatile compound with diverse applications.
特性
分子式 |
C22H31N5O |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
3-cyclohexyl-N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]propanamide |
InChI |
InChI=1S/C22H31N5O/c1-3-23-20-15-16(2)24-22(27-20)26-19-12-10-18(11-13-19)25-21(28)14-9-17-7-5-4-6-8-17/h10-13,15,17H,3-9,14H2,1-2H3,(H,25,28)(H2,23,24,26,27) |
InChIキー |
BPNCFVKKGRGBJR-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)CCC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-chloro-N-(2,6-diethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253953.png)

![2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide](/img/structure/B11253959.png)

![6-(4-chlorophenyl)-3-[(3,4-dimethoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11253982.png)
![N-[3-(Methylcarbamoyl)-4H,5H,6H-cyclopenta[B]thiophen-2-YL]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11253984.png)
![2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11253986.png)
![2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11253991.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B11254001.png)


![N-(2,6-dimethylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11254012.png)
